molecular formula C9H8N2O2 B1346943 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 21801-79-6

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1346943
CAS No.: 21801-79-6
M. Wt: 176.17 g/mol
InChI Key: FBIUGCLQMKPURJ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Some new thiazolidines and spirothiazolidines derived from hydrazones of this compound hydrazide, a bioisosteric derivative of isoniazid, were synthesized .


Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized by analytical, IR, 1H- and 13C-NMR, and mass spectral data . For example, the structure of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide was established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized by their elemental and spectral analyses (IR, 1H-NMR, 13C-NMR, and mass spectra) .

Scientific Research Applications

Synthesis and Pharmacological Activity

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates. Research has explored its potential in pharmacology, particularly for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Anti-inflammatory and Analgesic Properties

A significant focus of research on this compound is its anti-inflammatory and analgesic properties. Studies have consistently shown that various derivatives of this compound exhibit these activities. This includes research on 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids (Abignente et al., 1984) and similar compounds with variations in their structure (Di Chiacchio et al., 1998).

Synthesis Techniques

Research has also focused on developing efficient synthesis techniques for this and related compounds. For instance, a 'water-mediated' hydroamination and silver-catalyzed aminooxygenation method was reported for the synthesis of methylimidazo[1,2-a]pyridines (Mohan et al., 2013). Additionally, techniques involving ionic liquids for one-pot synthesis have been explored, offering potential improvements in synthesis efficiency (Shaabani et al., 2006).

Potential in Medicinal Chemistry

The compound has been a subject of interest in medicinal chemistry, particularly for its potential in creating new therapeutic agents. For example, studies have synthesized and characterized various derivatives for their antimycobacterial activities (Kasimogullari & Cesur, 2004). Research also includes the synthesis of derivatives with potential cytotoxic activity (Vilchis-Reyes et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Biochemical Analysis

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive metabolites, which can further interact with cellular macromolecules, potentially leading to cytotoxic effects . Additionally, this compound can bind to DNA, forming adducts that may interfere with DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species, leading to the activation of stress-responsive signaling pathways . This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately affecting cell viability and function . Furthermore, this compound has been reported to modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent adducts with DNA, which can lead to mutations and genomic instability . The compound can also inhibit the activity of key enzymes involved in cellular metabolism, such as cytochrome P450, by binding to their active sites and preventing substrate access . Additionally, this compound can activate signaling pathways related to oxidative stress and inflammation, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has been associated with chronic toxicity, including persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can influence the compound’s biological activity and toxicity. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites, impacting cellular energy homeostasis and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various cellular components, including proteins and nucleic acids, affecting its distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biological effects . For example, localization to the mitochondria can lead to mitochondrial dysfunction and the induction of apoptosis .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIUGCLQMKPURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176217
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21801-79-6
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of pyridin-2-amine (10 g, 106 mmol), ethyl 2-chloro-3-oxobutanoate (16 g, 97 mmol) and ethanol (200 mL) was stirred at 80° C. for 2 days. The reaction mixture was concentrated under reduced pressure, saturated aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The collected organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure, 8N aqueous sodium hydroxide solution (25 mL), water (75 mL) and ethanol (200 mL) were added to the obtained residue, and the mixture was stirred at 70° C. for 1 hr. 6N Hydrochloric acid (34 mL) was added dropwise to the reaction mixture under ice-cooling. The resulting precipitate was collected by filtration, washed with water, ethanol and diethyl ether and dried to give the title compound (7.6 g, 44%) as a pale-pink solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?

A1: Research indicates that this compound derivatives exhibit various biological activities, particularly as anti-inflammatory agents. A study explored a series of these derivatives and evaluated their potential for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. []

Q2: How are this compound derivatives synthesized?

A2: The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids typically involves a two-step process. First, 2-aminopyridines are reacted with ethyl 2-chloroacetoacetate. Subsequently, the resulting ethyl carboxylates are hydrolyzed to yield the desired carboxylic acids. [] This approach allows for the creation of a diverse range of derivatives by modifying the substituents on the starting 2-aminopyridine.

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